5-(Hexylamino)naphthalene-1-sulfonyl chloride
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Overview
Description
5-(Hexylamino)naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C16H20ClNO2S. It is a derivative of naphthalene, characterized by the presence of a hexylamino group at the 5-position and a sulfonyl chloride group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with hexylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Naphthalene-1-sulfonyl chloride+Hexylamine→5-(Hexylamino)naphthalene-1-sulfonyl chloride
The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Hexylamino)naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Biaryl Compounds: Formed by coupling reactions
Scientific Research Applications
5-(Hexylamino)naphthalene-1-sulfonyl chloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Fluorescent Labeling: It is used as a fluorescent labeling reagent for amines, amino acids, proteins, and phenols.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Hexylamino)naphthalene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic groups in target molecules. The sulfonyl chloride group reacts with primary and secondary amines, forming stable sulfonamide linkages. This reaction is highly specific and efficient, making the compound a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A widely used fluorescent labeling reagent with similar chemical properties.
5-(Amino)naphthalene-1-sulfonyl chloride: Another derivative of naphthalene used in similar applications.
Uniqueness
5-(Hexylamino)naphthalene-1-sulfonyl chloride is unique due to the presence of the hexylamino group, which imparts distinct hydrophobic properties and enhances its interaction with hydrophobic biomolecules. This makes it particularly useful in labeling and studying membrane proteins and other hydrophobic targets.
Properties
IUPAC Name |
5-(hexylamino)naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2S/c1-2-3-4-5-12-18-15-10-6-9-14-13(15)8-7-11-16(14)21(17,19)20/h6-11,18H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRQOAXZLYLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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